2-Phenylamino-4-Methyl-5-Acetyl Thiazole is a characterized 2,4,5-trisubstituted thiazole building block and a validated non-covalent inhibitor of bacterial beta-ketoacyl-ACP synthase I (KAS I). Featuring a phenylamino group, a methyl group, and an acetyl group, this compound is procured by medicinal chemistry and structural biology teams as a stable synthetic lead for antibacterial drug discovery. Unlike structurally complex natural antibiotics, it offers a synthetically accessible scaffold that enables high-resolution crystallographic mapping and iterative structure-activity relationship (SAR) optimization without target destruction [1].
Substituting 2-Phenylamino-4-Methyl-5-Acetyl Thiazole with simpler 2-aminothiazole derivatives or natural KAS inhibitors compromises both structural analysis and synthetic tractability. Cerulenin forms an irreversible covalent bond with the active-site cysteine, preventing reversible binding studies, while thiolactomycin requires complex stereochemical control during synthesis. Furthermore, simpler 2-aminothiazoles lacking the phenyl ring fail to provide the necessary hydrophobic interactions to occupy the fatty-acid binding pocket of KAS I. Procurement of this exact trisubstituted thiazole ensures researchers have a reversible, non-covalent binder that mimics the shape of natural antibiotics while remaining highly crystallizable and amenable to straightforward chemical modification [1].
Fluorescence titration assays demonstrate that 2-Phenylamino-4-Methyl-5-Acetyl Thiazole binds to E. coli KAS I with an equilibrium dissociation constant (Kd) of 25 µM. Unlike the natural antibiotic cerulenin, which forms a covalent adduct with the active-site Cys163, this compound establishes a reversible, non-covalent interaction within the fatty-acid binding pocket [1].
| Evidence Dimension | Binding mechanism and affinity (Kd) |
| Target Compound Data | Kd = 25 µM (reversible, non-covalent) |
| Comparator Or Baseline | Cerulenin (irreversible covalent binding) |
| Quantified Difference | Shift from irreversible target modification to a quantifiable 25 µM reversible equilibrium |
| Conditions | Fluorescence titration with E. coli KAS I protein in solution |
Reversible binding is critical for iterative hit-to-lead optimization, allowing medicinal chemists to evaluate structure-activity relationships without permanently inactivating the target enzyme.
Computational shape-matching reveals that 2-Phenylamino-4-Methyl-5-Acetyl Thiazole shares a high structural similarity with the natural inhibitor thiolactomycin, exhibiting a shape Tanimoto score of 0.73. However, crystallographic data shows that the aminothiazole accesses the active site via an open conformation of the Phe392 side chain without inducing the conformational changes typically triggered by thiolactomycin binding [1].
| Evidence Dimension | Shape similarity and induced conformational change |
| Target Compound Data | Tanimoto score 0.73; 0 induced conformational changes at active site |
| Comparator Or Baseline | Thiolactomycin (induces conformational shifts upon binding) |
| Quantified Difference | Maintains 73% shape similarity while eliminating ligand-induced active-site distortion |
| Conditions | ROCS shape-matching superposition and X-ray crystallographic analysis of the KAS I complex |
Procuring a ligand that binds without distorting the active site provides a cleaner baseline for computational modeling and rational drug design.
The structural rigidity and solubility profile of 2-Phenylamino-4-Methyl-5-Acetyl Thiazole enables the generation of exceptionally high-resolution protein-ligand crystals. When complexed with E. coli KAS I, it yielded a crystal structure at 1.35 Å resolution, significantly outperforming the resolution typically achieved with highly flexible aliphatic chains or crude inhibitor mixtures[1].
| Evidence Dimension | Protein-ligand complex crystal resolution |
| Target Compound Data | 1.35 Å resolution |
| Comparator Or Baseline | Standard flexible aliphatic KAS inhibitors (typically >2.0 Å resolution) |
| Quantified Difference | Sub-1.5 Å resolution enables precise mapping of hydrogen bonds and hydrophobic contacts |
| Conditions | X-ray diffraction of the E. coli KAS I–aminothiazole complex (PDB: 2VBA) |
Sub-1.5 Å resolution is essential for structural biologists to accurately map atomic-level interactions, making this compound an ideal crystallographic standard.
Unlike complex natural antibiotics that require biological extraction, 2-Phenylamino-4-Methyl-5-Acetyl Thiazole is a low-molecular-weight synthetic small molecule. This structural simplicity allows for rapid, scalable synthesis and straightforward buffer optimization to improve ligand solubility, a critical step that enabled the high-resolution 1.35 Å crystal structure of the protein-ligand complex [1].
| Evidence Dimension | Solubility optimization for crystallization |
| Target Compound Data | Amenable to buffer optimization yielding 1.35 Å resolution |
| Comparator Or Baseline | Complex natural antibiotics (cerulenin, thiolactomycin) |
| Quantified Difference | Provides a chemically tractable scaffold that overcomes the solubility limitations of larger natural products |
| Conditions | Buffer optimization during E. coli KAS I co-crystallization |
Procuring a fully synthetic, low-molecular-weight precursor ensures batch-to-batch reproducibility and simplifies downstream formulation and structural workflows.
Due to its 1.35 Å crystallographic resolution and 25 µM reversible binding affinity, 2-Phenylamino-4-Methyl-5-Acetyl Thiazole is an established starting scaffold for in silico screening and rational drug design targeting bacterial beta-ketoacyl-ACP synthase I (KAS I) [1].
Because it avoids the irreversible covalent modification seen with cerulenin, this compound is utilized to establish reversible baseline assays for screening novel KAS I inhibitors in high-throughput environments[1].
The presence of the acetyl and phenylamino groups provides orthogonal reactive sites for further condensation and acylation reactions, making it a highly processable building block for synthesizing next-generation antimicrobial agents that mimic thiolactomycin's shape (Tanimoto score 0.73)[1].
Irritant